molecular formula C267H402N64O76S6 B178870 Insulin detemir CAS No. 169148-63-4

Insulin detemir

Numéro de catalogue: B178870
Numéro CAS: 169148-63-4
Poids moléculaire: 5917 g/mol
Clé InChI: UGOZVNFCFYTPAZ-IOXYNQHNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’insuline détémir est synthétisée à l’aide de la technologie de l’ADN recombinant. Le processus implique l’insertion du gène codant pour l’insuline détémir dans un organisme hôte, généralement Escherichia coli ou Saccharomyces cerevisiae . L’organisme hôte produit ensuite la protéine de l’insuline détémir, qui est ensuite purifiée et formulée pour un usage médical .

Méthodes de production industrielle : La production industrielle de l’insuline détémir implique plusieurs étapes clés :

Analyse Des Réactions Chimiques

Types de réactions : L’insuline détémir subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

    Technologie de l’ADN recombinant : Utilise des enzymes telles que les endonucléases de restriction et les ligases pour manipuler le matériel génétique.

    Chromatographie : Employée pour la purification de la protéine.

Principaux produits formés :

4. Applications de la Recherche Scientifique

L’insuline détémir a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Pharmacological Profile

Mechanism of Action:
Insulin detemir has been engineered to achieve a prolonged duration of action through two primary mechanisms:

  • Self-association: this compound molecules tend to aggregate, forming a depot at the injection site that leads to gradual absorption.
  • Albumin binding: It binds reversibly to albumin in circulation, which helps buffer fluctuations in insulin levels, resulting in a more consistent pharmacodynamic profile compared to other basal insulins like NPH insulin .

Glycemic Control

This compound has demonstrated superior glycemic control in various clinical settings:

  • Type 1 Diabetes: A randomized trial showed that patients using this compound had a significant reduction in HbA1c levels (from 8.6% to 6.8%) compared to those on NPH insulin, with a lower incidence of hypoglycemia (47% reduction) and less weight gain (1.2 kg vs. 2.8 kg) .
  • Type 2 Diabetes: In combination with other antidiabetic agents, this compound has been effective in achieving target glycemic levels. A study reported an incremental decrease in mean HbA1c of 0.51% over 26 weeks when combined with liraglutide and metformin .

Risk of Hypoglycemia

This compound is associated with a reduced risk of hypoglycemia, particularly nocturnal hypoglycemia, making it suitable for patients prone to these episodes:

  • In clinical trials, the incidence of nocturnal hypoglycemia was significantly lower with this compound compared to NPH insulin (55% reduction) .

Weight Management

Weight gain is a common concern with insulin therapy. This compound has been linked to less weight gain or even weight loss in some patients:

  • In a case series, patients on this compound experienced an average weight loss of 5 lbs by the final follow-up visit .

Case Studies

Case Study 1: Levemir Early Clinical Experience
A case series involving four patients on this compound reported improvements in fasting blood glucose (FBG) levels and HbA1c values from a baseline average of 8.6% to 7.0%. Notably, none required special interventions for hypoglycemic episodes .

Case Study 2: Efficacy in Type 2 Diabetes
In a study comparing the V-Go insulin delivery system (which utilizes rapid-acting insulin) with multiple daily injections (MDI) for uncontrolled type 2 diabetes, patients using V-Go experienced an average decrease in HbA1c of 1.5%, while those on MDI saw an increase .

Comparative Efficacy Table

ParameterThis compoundNPH Insulin
Mean HbA1c Reduction-1.8%-1.9%
Incidence of Nocturnal HypoglycemiaReduced by 55%Higher incidence
Mean Weight Change+1.2 kg+2.8 kg
Patients Achieving HbA1c ≤7.0%26%16%

Activité Biologique

Insulin detemir is a long-acting insulin analogue used primarily in the management of diabetes mellitus, particularly Type 1 and Type 2 diabetes. Its unique structure and pharmacokinetic properties distinguish it from other insulin formulations, making it an essential component of diabetes therapy. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile.

This compound is produced through recombinant DNA technology and features a modification at the B29 position where a myristic acid (14-C fatty acid) is attached to the lysine residue. This modification enhances the molecule's self-association and increases its binding to serum albumin, leading to a prolonged duration of action due to slower absorption from the injection site .

Binding and Signaling Pathway

This compound binds to the insulin receptor (IR), which consists of two extracellular alpha units and two transmembrane beta units. Upon binding, the receptor undergoes autophosphorylation, activating downstream signaling pathways that are crucial for glucose metabolism. Specifically, this compound stimulates the phosphorylation of insulin receptor substrates (IRS), leading to the activation of phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt), which facilitate glucose uptake through glucose transporter type 4 (GLUT4) translocation to the cell membrane .

Pharmacodynamics

The pharmacodynamic profile of this compound shows a relatively flat action curve compared to other insulins. The mean duration of action ranges from approximately 5.7 hours at lower doses to about 23.2 hours at higher doses . The insulin analogue demonstrates about 20-30% binding affinity to insulin and IGF-I receptors compared to human insulin, which correlates with its reduced potency in various assays .

Efficacy in Clinical Studies

Clinical trials have demonstrated that this compound effectively lowers HbA1c levels while minimizing the risk of hypoglycemia. For instance, a 26-week study comparing this compound with NPH insulin found that both groups achieved significant reductions in HbA1c (approximately 1.8% for detemir), but those using detemir experienced fewer episodes of hypoglycemia—47% less overall and 55% less nocturnal hypoglycemia compared to NPH users .

Case Study 1: Efficacy in Type 2 Diabetes Management

In a randomized controlled trial involving 582 participants with Type 2 diabetes, patients were assigned to receive either this compound or glargine as add-on therapy to oral agents. Results indicated that both groups achieved significant glycemic control; however, those on this compound reported fewer hypoglycemic events and a lower mean weight gain over the treatment period .

Case Study 2: Long-Term Safety Profile

A long-term safety study showed that patients using this compound maintained stable glycemic control over a period of 52 weeks without significant adverse effects. The incidence of severe hypoglycemia was notably low, reinforcing the safety profile of this insulin analogue in chronic use .

Comparative Efficacy Table

Parameter This compound NPH Insulin Insulin Glargine
Duration of Action5.7 - 23.2 hoursVariable~24 hours
Hypoglycemia RiskLower (47% reduction)HigherModerate
Mean Weight Gain+1.2 kg+2.8 kg+0.5 kg
HbA1c Reduction~1.8%~1.9%~1.7%

Q & A

Basic Research Questions

Q. How does insulin detemir compare to NPH insulin in reducing nocturnal hypoglycemia in type 1 diabetes, and what methodologies are used to quantify this difference?

Answer: Randomized controlled trials (RCTs) comparing this compound and NPH insulin in basal-bolus regimens consistently report a 20–30% reduction in nocturnal hypoglycemia risk. This is quantified using continuous glucose monitoring (CGM) and self-reported hypoglycemia logs. Key studies employed parallel-group designs with standardized titration protocols to minimize confounding variables . For example, the STEADINESS trial (n=476) showed a 22% reduction in nocturnal hypoglycemia events (p<0.001) over 6 months .

Q. What experimental designs are optimal for assessing this compound’s pharmacokinetic (PK) stability across age groups?

Answer: Single-dose, crossover studies with standardized subcutaneous administration (e.g., 0.5 IU/kg) and frequent blood sampling over 24–36 hours are critical. A pivotal study (n=34) demonstrated this compound’s consistent time-action profile across children, adolescents, and adults, with coefficient of variation (CV) for AUC0–24h being 25% vs. 38% for NPH insulin . Age-stratified randomization and linear mixed-effects models are recommended to adjust for metabolic differences .

Q. How is this compound’s reduced weight gain in type 2 diabetes validated in longitudinal studies?

Answer: Meta-analyses of RCTs (e.g., PREDICTIVE study, n=20,531) show this compound is associated with 0.5–1.0 kg less weight gain vs. NPH insulin over 12 months. Covariates like baseline BMI, concomitant therapies, and dietary adherence are controlled using multivariate regression. Mechanistic sub-studies attribute this to reduced hypoglycemia-induced snacking and altered cerebral insulin signaling .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s tissue-selective action, particularly its enhanced cerebral insulin signaling?

Answer: this compound’s myristic acid side chain enables reversible albumin binding, prolonging its half-life and facilitating blood-brain barrier penetration. In vivo mouse models (C57Bl/6 strain) showed 2.5-fold higher brain insulin concentrations post-injection vs. human insulin (p<0.01). Western blot analysis revealed enhanced IR and IRS2 phosphorylation in hypothalamic and cortical tissues, correlating with EEG delta/theta activity modulation . These findings suggest CNS-mediated metabolic effects distinct from peripheral action .

Q. How do contradictory findings on this compound’s cancer risk align with its receptor binding profile?

Q. What methodologies resolve pharmacodynamic variability in this compound vs. insulin glargine comparisons?

Answer: Euglycemic clamp studies with standardized protocols (0.4 mU/kg/min) are critical. A double-blind crossover trial (n=24) showed this compound’s glucose infusion rate (GIR) profile had 23% lower intra-subject variability vs. glargine (p<0.05). Time-series analysis and non-linear regression (e.g., Weibull model) are used to quantify duration of action (detemir: 18–23h; glargine: 20–24h) .

Q. How is albumin binding exploited to optimize this compound’s dosing in hepatic impairment?

Answer: Pharmacokinetic modeling in patients with cirrhosis (Child-Pugh B/C) revealed 30–50% higher AUC0–∞ due to reduced albumin synthesis. Adaptive dosing regimens (e.g., 20% dose reduction) are validated using iterative Bayesian estimation and Monte Carlo simulations .

Q. Methodological Considerations

Q. How should researchers address confounding in real-world studies comparing this compound and glargine?

Answer: Propensity score matching (PSM) or inverse probability weighting (IPW) adjusts for baseline HbA1c, BMI, and renal function. The SOLVE study (n=17,374) used PSM to isolate treatment effects, showing detemir had 12% lower hypoglycemia risk (p=0.03) .

Q. What statistical approaches are optimal for analyzing hypoglycemia frequency in this compound trials?

Answer: Negative binomial regression accounts for overdispersed hypoglycemia event counts. Sensitivity analyses with Poisson-lognormal models are recommended for zero-inflated data .

Propriétés

IUPAC Name

(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-6-(tetradecanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C267H402N64O76S6/c1-29-32-33-34-35-36-37-38-39-40-50-64-204(347)280-95-52-51-61-170(265(404)405)298-256(395)197-63-54-97-331(197)264(403)220(147(28)336)330-248(387)182(110-154-71-79-160(340)80-72-154)309-240(379)178(106-150-59-48-43-49-60-150)307-237(376)177(105-149-57-46-42-47-58-149)289-207(350)120-282-223(362)162(62-53-96-281-267(276)277)291-227(366)163(84-91-209(352)353)288-206(349)119-283-225(364)192-126-409-410-127-193(252(391)314-187(266(406)407)115-203(275)346)319-241(380)181(109-153-69-77-159(339)78-70-153)308-245(384)185(113-201(273)344)312-231(370)168(86-93-211(356)357)295-233(372)172(99-134(6)7)300-229(368)164(81-88-198(270)341)293-238(377)179(107-151-65-73-157(337)74-66-151)305-235(374)173(100-135(8)9)304-250(389)189(123-333)315-253(392)195-129-412-411-128-194(318-232(371)166(83-90-200(272)343)292-228(367)169(87-94-212(358)359)297-258(397)216(142(22)23)327-262(401)217(143(24)30-2)323-205(348)116-268)254(393)320-196(255(394)329-219(146(27)335)263(402)316-190(124-334)251(390)328-218(144(25)31-3)261(400)322-195)130-413-408-125-191(317-236(375)174(101-136(10)11)301-242(381)183(111-155-117-278-131-285-155)310-230(369)165(82-89-199(271)342)294-244(383)186(114-202(274)345)313-259(398)213(139(16)17)324-222(361)161(269)104-148-55-44-41-45-56-148)224(363)284-121-208(351)290-188(122-332)249(388)311-184(112-156-118-279-132-286-156)243(382)303-176(103-138(14)15)247(386)325-214(140(18)19)257(396)296-167(85-92-210(354)355)226(365)287-145(26)221(360)299-171(98-133(4)5)234(373)306-180(108-152-67-75-158(338)76-68-152)239(378)302-175(102-137(12)13)246(385)326-215(141(20)21)260(399)321-192/h41-49,55-60,65-80,117-118,131-147,161-197,213-220,332-340H,29-40,50-54,61-64,81-116,119-130,268-269H2,1-28H3,(H2,270,341)(H2,271,342)(H2,272,343)(H2,273,344)(H2,274,345)(H2,275,346)(H,278,285)(H,279,286)(H,280,347)(H,282,362)(H,283,364)(H,284,363)(H,287,365)(H,288,349)(H,289,350)(H,290,351)(H,291,366)(H,292,367)(H,293,377)(H,294,383)(H,295,372)(H,296,396)(H,297,397)(H,298,395)(H,299,360)(H,300,368)(H,301,381)(H,302,378)(H,303,382)(H,304,389)(H,305,374)(H,306,373)(H,307,376)(H,308,384)(H,309,379)(H,310,369)(H,311,388)(H,312,370)(H,313,398)(H,314,391)(H,315,392)(H,316,402)(H,317,375)(H,318,371)(H,319,380)(H,320,393)(H,321,399)(H,322,400)(H,323,348)(H,324,361)(H,325,386)(H,326,385)(H,327,401)(H,328,390)(H,329,394)(H,330,387)(H,352,353)(H,354,355)(H,356,357)(H,358,359)(H,404,405)(H,406,407)(H4,276,277,281)/t143-,144-,145-,146+,147+,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,213-,214-,215-,216-,217-,218-,219-,220-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOZVNFCFYTPAZ-IOXYNQHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C5CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C6CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)C)CC(C)C)CC7=CC=C(C=C7)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC8=CNC=N8)CO)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC=N9)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N6)C(C)CC)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN)CO)CC(C)C)CC1=CC=C(C=C1)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]5CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)C(C)C)CC(C)C)CC7=CC=C(C=C7)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC8=CNC=N8)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9=CNC=N9)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N6)[C@@H](C)CC)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN)CO)CC(C)C)CC1=CC=C(C=C1)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C267H402N64O76S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5917 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Insulin detemir binds to the insulin receptor (IR), a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units. The binding of insulin to the alpha subunit of IR stimulates the tyrosine kinase activity intrinsic to the beta subunit of the receptor. The bound receptor autophosphorylates and phosphorylates numerous intracellular substrates such as insulin receptor substrates (IRS) proteins, Cbl, APS, Shc and Gab 1. Activation of these proteins leads to the activation of downstream signalling molecules including PI3 kinase and Akt. Akt regulates the activity of glucose transporter 4 (GLUT4) and protein kinase C (PKC), both of which play critical roles in metabolism and catabolism. Insulin detemir’s long duration of action appears to be a result of slow systemic absorption from the injection site and delayed distribution to target tissues. The myristic acid side chain on insulin detemir increases self-association and gives it a high binding affinity to serum albumin. These features slow its distribution into target tissues and prolong its duration of action.
Record name Insulin detemir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01307
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

169148-63-4
Record name Insulin detemir [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169148634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Insulin detemir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01307
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.